molecular formula C13H19N5O B10953499 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10953499
M. Wt: 261.32 g/mol
InChI Key: QUZHSPYEXJULIJ-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of catalysts such as nickel or iodine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H19N5O/c1-8(11-6-14-18(5)10(11)3)15-13(19)12-7-17(4)16-9(12)2/h6-8H,1-5H3,(H,15,19)

InChI Key

QUZHSPYEXJULIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CN(N=C2C)C

Origin of Product

United States

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